2-(2-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE
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Overview
Description
2-(2-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction between 2-fluorophenol and an appropriate halogenated reagent under basic conditions to form the 2-fluorophenoxy intermediate.
Coupling with Fluorophenylmethylamine: The intermediate is then coupled with 3-fluorophenylmethylamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation with Pyridine Derivative: The final step involves the amidation reaction with a pyridine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2-(2-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act by inhibiting enzyme activity or blocking receptor signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
- 3-(2-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Uniqueness
2-(2-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide is unique due to its specific structural features, such as the presence of both fluorophenyl and pyridinyl groups. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c1-15(27-19-10-3-2-9-18(19)23)21(26)25(20-11-4-5-12-24-20)14-16-7-6-8-17(22)13-16/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDULPUNWDMYLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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